N-Methyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide
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Overview
Description
N-Methyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide is a complex organic compound with a unique structure that combines elements of indene and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of an appropriate indene derivative with a pyran ring precursor under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioamides
Scientific Research Applications
N-Methyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone: A structurally related compound with similar solvent properties and applications in the chemical industry.
1-Methyl-2-pyrrolidinone: Another related compound used as a solvent and in the synthesis of pharmaceuticals.
Uniqueness
N-Methyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide is unique due to its combination of indene and pyran rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
52001-30-6 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-methyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)acetamide |
InChI |
InChI=1S/C16H19NO2/c1-16(10-15(18)17-2)14-9-11-5-3-4-6-12(11)13(14)7-8-19-16/h3-6H,7-10H2,1-2H3,(H,17,18) |
InChI Key |
UPPZPZKACUUMHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCO1)C3=CC=CC=C3C2)CC(=O)NC |
Origin of Product |
United States |
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